molecular formula C7H5NO2 B14633449 3-Nitrosobenzaldehyde CAS No. 52944-86-2

3-Nitrosobenzaldehyde

Cat. No.: B14633449
CAS No.: 52944-86-2
M. Wt: 135.12 g/mol
InChI Key: GEZMQGHOIAKYSL-UHFFFAOYSA-N
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Description

3-Nitrosobenzaldehyde is an organic aromatic compound characterized by the presence of a nitro group meta-substituted to an aldehyde group. This compound is primarily obtained through the nitration of benzaldehyde and is known for its yellowish to brownish crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrosobenzaldehyde is typically achieved via the nitration of benzaldehyde using nitric acid and sulfuric acid. The reaction yields predominantly the meta-isomer, with product distribution being approximately 19% ortho-, 72% meta-, and 9% para-isomers . The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Reduction of 3-Nitrobenzaldehyde

The primary reaction documented in the sources is the reduction of the aldehyde group to a benzyl alcohol using sodium borohydride (NaBH₄):
Reaction :

3 nitrobenzaldehyde+NaBH 3 nitrobenzyl alcohol+byproducts\text{3 nitrobenzaldehyde}+\text{NaBH }\rightarrow \text{3 nitrobenzyl alcohol}+\text{byproducts}

Key Findings :

  • The aldehyde proton (δ\delta
    ~10 ppm in 1H^1\text{H}
    NMR) disappears post-reduction, replaced by a CH₂ group (δ\delta
    4.81 ppm) and an OH proton (δ\delta
    2.41 ppm) .

  • Electron-withdrawing nitro groups remain unaffected, but the conversion of –CHO to –CH₂OH shifts aromatic proton signals upfield due to altered electronic effects (Table 1) .

Table 1: 1H^1\text{H}
NMR Shifts of Reactant vs. Product

| Proton | 3-Nitrobenzaldehyde (δ\delta
, ppm) | 3-Nitrobenzyl Alcohol (δ\delta
, ppm) |
|--------|------------------------------------|--------------------------------------|
| HA | 8.70 (singlet) | 8.07 (singlet) |
| HB | 8.50 (doublet) | 8.21 (doublet) |
| HC | 7.78 (triplet) | 7.63 (multiplet) |
| HD | 8.27 (doublet) | 7.50 (multiplet) |

Nitration of Benzaldehyde to 3-Nitrobenzaldehyde

The synthesis of 3-nitrobenzaldehyde involves nitration of benzaldehyde with nitric acid:
Reaction :

C H CHO+HNO 3 O NC H CHO+H O\text{C H CHO}+\text{HNO }\rightarrow \text{3 O NC H CHO}+\text{H O}

Product Distribution :

  • 72% meta isomer (3-nitrobenzaldehyde)

  • 19% ortho isomer

  • 9% para isomer .

Scientific Research Applications

3-Nitrosobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitrosobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the aldehyde group can form Schiff bases with amines. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 2-Nitrobenzaldehyde
  • 4-Nitrobenzaldehyde
  • 3-Nitroacetophenone

Comparison: 3-Nitrosobenzaldehyde is unique due to its meta-substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to its ortho- and para-isomers, this compound exhibits distinct chemical behavior and applications, particularly in the synthesis of specific pharmaceuticals and fine chemicals .

Properties

CAS No.

52944-86-2

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

3-nitrosobenzaldehyde

InChI

InChI=1S/C7H5NO2/c9-5-6-2-1-3-7(4-6)8-10/h1-5H

InChI Key

GEZMQGHOIAKYSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=O)C=O

Origin of Product

United States

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